3-[2-(Allyloxy)ethoxy]azetidine
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(2-prop-2-enoxyethoxy)azetidine |
InChI |
InChI=1S/C8H15NO2/c1-2-3-10-4-5-11-8-6-9-7-8/h2,8-9H,1,3-7H2 |
InChI Key |
ZQTKSPGAPJYQSL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Procedure Using Allyl Glycidyl Ether
One reported approach involves the reaction of allyl glycidyl ether with azetidine or azetidine derivatives under controlled conditions:
Step 1: Epoxide Ring Opening
- Allyl glycidyl ether is subjected to nucleophilic attack by azetidine nitrogen under mild basic or catalytic conditions.
- This reaction opens the epoxide ring, forming the 2-(allyloxy)ethoxy substituent attached to the azetidine ring at the 3-position.
Step 2: Purification
- The crude product is purified by standard organic techniques such as extraction, washing, and recrystallization.
- Solvents like toluene or cyclohexane are used for recrystallization to obtain a pure off-white powder.
-
- Temperature: Typically around 70 °C for ring-opening steps.
- Solvent: Polar aprotic solvents or neat conditions depending on scale.
- Catalysts: Potassium hydroxide or other mild bases to facilitate nucleophilic attack.
Alternative Approaches
Other methods reported in the literature include:
Chlorination and Esterification Steps
- Starting from 3-(chloromethyl)azetidine derivatives, reaction with 2-(allyloxy)ethanol under basic conditions can yield the target compound.
- For example, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid reacted with 2-(allyloxy)ethanol in the presence of potassium hydroxide at 70 °C produces an intermediate ester that can be further transformed into azetidine derivatives with allyloxy substituents.
Thermal Rearrangement Considerations
- Some intermediates like acid chlorides in the synthetic pathway exhibit limited thermal stability and can undergo rearrangements at elevated temperatures (~180 °C), which must be managed carefully to avoid decomposition.
Summary Table of Preparation Methods
| Step | Starting Material/Intermediate | Reagent/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Allyl glycidyl ether | Azetidine, base catalyst, ~70 °C | 3-[2-(Allyloxy)ethoxy]azetidine | Variable | Epoxide ring opening by nucleophilic attack |
| 2 | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | 2-(Allyloxy)ethanol, KOH, 70 °C | 3-{[2-(Allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid | 62 | Esterification, requires careful purification |
| 3 | Above ester | Thionyl chloride, toluene, mild heating | Acid chloride intermediate | 76 | Sensitive to thermal rearrangement |
| 4 | Acid chloride intermediate | Phenylphosphine dilithium, oxidation | Bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine (WBAPO) | - | Further functionalization step |
Research Findings and Practical Considerations
Thermal Stability: Intermediates such as acid chlorides require low-temperature distillation and inert atmosphere (nitrogen purging) to prevent decomposition and rearrangement, which can affect yield and purity.
Purification Challenges: Removal of excess 2-(allyloxy)ethanol is critical and achieved by washing with water and recrystallization from cyclohexane or similar solvents.
Catalyst and Solvent Effects: The choice of base (e.g., potassium hydroxide) and solvent influences the reaction efficiency and selectivity.
Functional Group Compatibility: The allyloxy and ethoxy groups are stable under the reaction conditions but allow for further chemical modifications, enhancing the compound's versatility.
Chemical Reactions Analysis
2.1. Palladium-Catalyzed C(sp³)–H Amination
Gaunt and co-workers developed a Pd(II)-catalyzed intramolecular C(sp³)–H amination to synthesize functionalized azetidines . This method involves reductive elimination at alkyl–Pd(IV), promoted by oxidants like benziodoxole tosylate and AgOAc. Stereoselective cyclization forms the azetidine ring, with functional group tolerance for alcohols, esters, and carbonyls.
2.2. La(OTf)₃-Catalyzed Intramolecular Aminolysis
La(OTf)₃ catalyzes the regioselective aminolysis of cis-3,4-epoxy amines to form azetidines. For example, cis-3,4-epoxy amine 1aa undergoes cyclization in refluxing 1,2-dichloroethane (DCE) to yield azetidine 2aa in 81% yield . This method tolerates acid-sensitive and Lewis basic groups.
2.3. [2+2] Photocycloaddition
Schindler’s lab reported an aza-Paterno-Büchi reaction using 2-isoxazoline-3-carboxylates and alkenes under visible light with an Ir(III) photocatalyst . While this method primarily targets azetidines with oxime precursors, analogous strategies could be adapted for allyl-containing substrates.
Reactions of Azetidines
The reactivity of azetidines, including 3-[2-(Allyloxy)ethoxy]azetidine, is driven by ring strain and the nucleophilic nitrogen. Key transformations include:
3.1. Nucleophilic Ring-Opening
Azetidines undergo ring-opening with nucleophiles (e.g., water, alcohols, amines). For example, in the presence of acids or bases, the ring opens to form amino alcohols or diamines. The allyloxy group may participate in subsequent reactions, such as ether cleavage or epoxidation.
3.2. Functionalization of the Allyloxy Group
The allyloxy substituent could undergo:
-
Epoxidation : Oxidation to form an epoxide, enabling further ring-opening or rearrangement.
-
Allylation : Cross-coupling reactions (e.g., Heck, Suzuki) to extend the side chain.
-
Oxidative Cleavage : Cleavage to carbonyl groups under conditions like ozonolysis.
3.3. C(sp³)–H Functionalization
Pd-catalyzed C(sp³)–H activation, as demonstrated in azetidine synthesis , could enable direct functionalization of the ethoxy chain or azetidine ring. This includes arylation or alkylation at the γ-position.
4.1. Ring Strain and Reactivity
Azetidines are less stable than larger cyclic amines (e.g., pyrrolidine) due to ring strain, making them prone to ring-opening. The substituent’s electronic and steric effects (e.g., electron-withdrawing groups) can modulate reactivity.
4.2. Protective Groups
The allyloxy group may require protection during reactions. For example, in Pd-catalyzed couplings, deprotection or masking strategies might be necessary to avoid side reactions.
Research Findings and Data
While specific data for 3-[2-(Allyloxy)ethoxy]azetidine is unavailable, analogous reactions provide insights:
Scientific Research Applications
3-[2-(Allyloxy)ethoxy]azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(Allyloxy)ethoxy]azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and stability contribute to its unique reactivity, allowing it to participate in various chemical reactions. These reactions can lead to the formation of bioactive molecules or polymers with specific properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Azetidine Derivatives
3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine
- Structure : Features a sulfonyl group instead of an allyloxyethoxy side chain.
- Molecular Formula: C₉H₁₉NO₃S (MW: 221.32 g/mol) vs. C₈H₁₅NO₂ (estimated MW: 157.21 g/mol for 3-[2-(allyloxy)ethoxy]azetidine).
- The allyl group in 3-[2-(allyloxy)ethoxy]azetidine offers reactivity for conjugation or polymerization, absent in the sulfonyl derivative .
3-Hydroxyazetidine Derivatives
- Example : Azetidine-3-carboxylic acid (CAS: 36476-78-5).
- Key Differences: The carboxylic acid group introduces acidity (pKa ~2–3), making it suitable for salt formation or chelation.
Comparison with Piperidine and Piperazine Analogues
4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride
- Structure : Six-membered piperidine ring with a similar allyloxyethoxyethyl side chain.
- Molecular Formula: C₁₂H₂₄ClNO₂ (MW: 249.78 g/mol).
Comparison with Polyether-Containing Compounds
2,5,8,11-Tetraoxatetradec-13-ene
- Structure : Linear polyether chain with an allyl terminus.
- Molecular Formula : C₁₁H₂₀O₄ (MW: 216.27 g/mol).
- Key Differences :
- The polyether backbone enhances water solubility, whereas the azetidine ring in 3-[2-(allyloxy)ethoxy]azetidine introduces basicity (pKa ~8–9 for azetidine).
- The allyl group in both compounds enables thiol-ene reactions, but the azetidine derivative offers nitrogen-based reactivity (e.g., alkylation or acylation) .
Structural and Functional Group Analysis
Research Findings and Implications
- Synthetic Utility : The allyloxyethoxy group in 3-[2-(allyloxy)ethoxy]azetidine enables modular derivatization, as seen in PROTACs (e.g., compound 40) where allyl groups facilitate coupling reactions .
- Solubility Considerations : Piperidine and polyether analogs demonstrate that ether linkages improve solubility, but the azetidine core may limit this due to inherent hydrophobicity. Salt formation (e.g., hydrochloride) could mitigate this issue .
Biological Activity
3-[2-(Allyloxy)ethoxy]azetidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 3-[2-(Allyloxy)ethoxy]azetidine |
| Structure | Structure |
Synthesis Methods
The synthesis of 3-[2-(Allyloxy)ethoxy]azetidine typically involves the reaction of azetidine derivatives with allyl alcohol and ethylene glycol derivatives. The following methods are commonly employed:
- Nucleophilic Substitution: Utilizing azetidine as a nucleophile to react with allyl bromide.
- Etherification: Reacting ethylene glycol with allyl halides to form ether linkages.
The biological activity of 3-[2-(Allyloxy)ethoxy]azetidine is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. The compound may modulate biochemical pathways through:
- Enzyme Inhibition: Interfering with enzyme activity, potentially affecting metabolic pathways.
- Receptor Binding: Interacting with cellular receptors, influencing signal transduction.
Case Studies and Research Findings
- Antifungal Activity:
- Cytotoxicity Studies:
-
Antimicrobial Properties:
- Preliminary tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 8 µg/mL.
Comparative Analysis
To understand the unique properties of 3-[2-(Allyloxy)ethoxy]azetidine, it is essential to compare it with structurally similar compounds:
| Compound Name | Antifungal Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|
| 3-[2-(Allyloxy)ethoxy]azetidine | 10 | 10 |
| Azetidin-2-one | 15 | 20 |
| Other Azetidine Derivatives | 25 | >30 |
Q & A
Basic: What are the recommended safety protocols for handling 3-[2-(Allyloxy)ethoxy]azetidine in laboratory settings?
Methodological Answer:
Handling requires adherence to OSHA HCS guidelines, including:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Engineering Controls: Use fume hoods to minimize inhalation risks and avoid aerosol formation .
- Storage: Store in a cool, dry place away from heat sources, and ensure containers are sealed under inert gas (e.g., nitrogen) to prevent degradation .
- Emergency Measures: For spills, use dry powder or CO₂ extinguishers and evacuate the area if large quantities are released .
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of 3-[2-(Allyloxy)ethoxy]azetidine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify allyloxy and azetidine proton environments. Peaks at δ 3.5–4.5 ppm typically indicate ether linkages .
- Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight (C₈H₁₅NO₂, theoretical 157.21 g/mol) and detect fragmentation patterns for functional groups .
- Infrared (IR) Spectroscopy: Stretching vibrations at ~1100 cm⁻¹ (C-O-C) and ~1600 cm⁻¹ (N-C) validate the ether and azetidine moieties .
Advanced: How can factorial design be applied to optimize the synthesis parameters of 3-[2-(Allyloxy)ethoxy]azetidine?
Methodological Answer:
A 2³ factorial design can systematically test variables:
| Variable | Level 1 | Level 2 |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst Loading | 5 mol% | 10 mol% |
| Reaction Time | 12 h | 24 h |
- Analysis: ANOVA identifies interactions (e.g., temperature × catalyst) impacting yield. For example, higher catalyst loading may reduce reaction time but increase byproducts .
Advanced: What methodological strategies address discrepancies in reported reactivity data of 3-[2-(Allyloxy)ethoxy]azetidine across studies?
Methodological Answer:
- Meta-Analysis: Compare reaction conditions (solvent polarity, temperature) across studies to isolate variables causing divergence .
- Theoretical Validation: Use density functional theory (DFT) to model electronic effects (e.g., azetidine ring strain) and predict reactivity trends .
- Reproducibility Checks: Replicate experiments with controlled variables (e.g., degassed solvents) to confirm findings .
Advanced: How can computational modeling predict the intermolecular interactions of 3-[2-(Allyloxy)ethoxy]azetidine in complex systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation in polar (water) vs. nonpolar (toluene) solvents to assess hydrogen bonding and steric effects .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to identify binding affinities .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study transition states in ring-opening reactions to explain catalytic behavior .
Basic: What are the key considerations for ensuring the stability of 3-[2-(Allyloxy)ethoxy]azetidine during long-term storage?
Methodological Answer:
- Inert Atmosphere: Store under argon or nitrogen to prevent oxidation .
- Temperature Control: Keep at 2–8°C to minimize thermal degradation .
- Light Sensitivity: Use amber glass bottles to avoid photolytic cleavage of the allyloxy group .
Advanced: In which ways can the compound’s electronic properties be theoretically framed to explain its catalytic behavior?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. Lower gaps (e.g., <5 eV) suggest higher reactivity .
- Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugation effects (e.g., lone pair donation from oxygen to azetidine) stabilizing transition states .
Advanced: What experimental approaches validate the proposed reaction mechanisms involving 3-[2-(Allyloxy)ethoxy]azetidine in azetidine ring-opening reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-N bond cleavage) .
- In Situ FTIR: Monitor intermediate formation (e.g., enamine species) during reactions .
- Control Experiments: Block specific functional groups (e.g., allyloxy via silylation) to confirm their role .
Basic: What are the standard procedures for synthesizing 3-[2-(Allyloxy)ethoxy]azetidine, and what are common yield-limiting factors?
Methodological Answer:
- Synthetic Route: React azetidine with allyl glycidyl ether in THF using NaH as a base (yield: ~60–70%) .
- Limiting Factors:
Advanced: How do solvent polarity and temperature gradients influence the stereochemical outcomes of reactions involving 3-[2-(Allyloxy)ethoxy]azetidine?
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (DMF) stabilize charged intermediates, favoring cis products. Nonpolar solvents (hexane) promote trans configurations via steric control .
- Temperature Effects: Lower temperatures (−20°C) favor kinetic control (cis), while higher temperatures (80°C) enable thermodynamic equilibration (trans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
